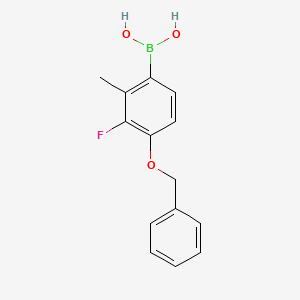
(4-(Benzyloxy)-3-fluoro-2-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzyloxy)-3-fluoro-2-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with benzyloxy, fluoro, and methyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)-3-fluoro-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (4-(Benzyloxy)-3-fluoro-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: (4-(Benzyloxy)-3-fluoro-2-methylphenyl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to form stable carbon-boron bonds makes it a valuable tool in drug discovery and development .
Medicine: The compound is explored for its potential in developing new therapeutic agents. Boronic acids are known to inhibit certain enzymes, making them useful in designing enzyme inhibitors for various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique reactivity allows for the creation of materials with specific properties .
Mecanismo De Acción
The mechanism of action of (4-(Benzyloxy)-3-fluoro-2-methylphenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form the desired product . The presence of the benzyloxy, fluoro, and methyl groups can influence the reactivity and selectivity of the compound in these reactions .
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the benzyloxy, fluoro, and methyl substituents, making it less versatile in certain reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of the benzyloxy group, leading to different reactivity and applications.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, affecting its chemical behavior.
Uniqueness: The unique combination of benzyloxy, fluoro, and methyl groups in (4-(Benzyloxy)-3-fluoro-2-methylphenyl)boronic acid provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules .
Propiedades
Fórmula molecular |
C14H14BFO3 |
|---|---|
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
(3-fluoro-2-methyl-4-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H14BFO3/c1-10-12(15(17)18)7-8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
Clave InChI |
JKIAOKBJWCFWCK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025861.png)
![Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate](/img/structure/B14025873.png)
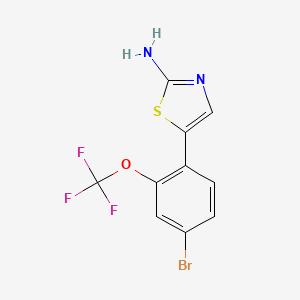

![Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14025894.png)
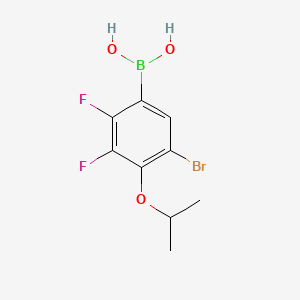
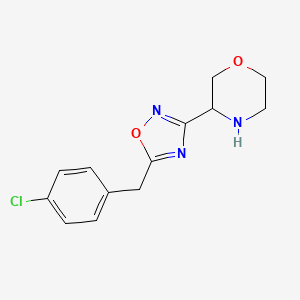
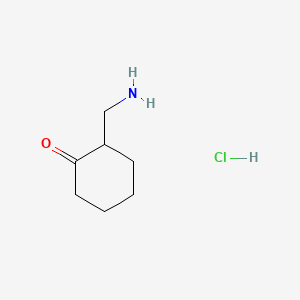
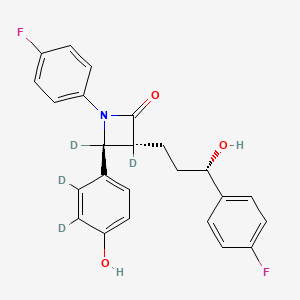

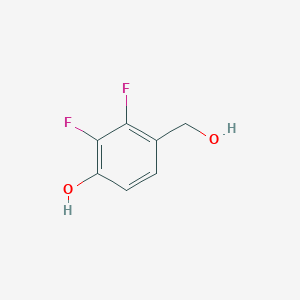
![4-[5-amino-4-benzoyl-3-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-N-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]hexyl]benzamide](/img/structure/B14025943.png)

